molecular formula C8H9NO4 B2914067 Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate CAS No. 1707374-70-6

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2914067
CAS No.: 1707374-70-6
M. Wt: 183.163
InChI Key: MZKMOPKJHUTVFX-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate is a heterocyclic compound that features a unique structure combining pyrano and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes, followed by cyclization to form the isoxazole ring . Another approach involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate is unique due to its combined pyrano and isoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-11-8(10)7-5-4-12-3-2-6(5)13-9-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMOPKJHUTVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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